Hymenialdisine
CAS No.: 82005-12-7
Cat. No.: VC0004372
Molecular Formula: C11H10BrN5O2
Molecular Weight: 324.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 82005-12-7 |
---|---|
Molecular Formula | C11H10BrN5O2 |
Molecular Weight | 324.13 g/mol |
IUPAC Name | (4E)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one |
Standard InChI | InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4+ |
Standard InChI Key | ATBAETXFFCOZOY-QPJJXVBHSA-N |
Isomeric SMILES | C\1CNC(=O)C2=C(/C1=C/3\C(=O)NC(=N3)N)C=C(N2)Br |
SMILES | C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br |
Canonical SMILES | C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br |
Appearance | Assay:≥97%A yellow oil |
Discovery and Natural Occurrence
Hymenialdisine was first isolated in 1980 from marine sponges of the genera Hymeniacidon, Acanthella, Axinella, and Pseudaxinyssa . Structural elucidation via X-ray crystallography revealed a complex pyrrole-azepin-8-one core fused to a glycocyamidine ring, a scaffold shared among oroidin alkaloids like stevensine and axinohydantoin . These sponges, predominantly found in tropical and subtropical marine ecosystems, produce hymenialdisine as part of their chemical defense mechanisms against predators and biofouling organisms .
The compound’s discovery catalyzed interest in marine natural products, with subsequent studies identifying over 20 structurally related alkaloids across eight sponge families . Ecological studies suggest that hymenialdisine production is upregulated in response to environmental stressors, such as predation pressure or microbial colonization, though the exact biosynthetic pathways remain unresolved .
Chemical Structure and Structure-Activity Relationships
Core Scaffold and Functional Groups
Hymenialdisine (C₁₁H₁₀BrN₅O₂) features a tricyclic framework comprising:
-
A brominated pyrrole ring (position 2) critical for kinase binding .
-
A seven-membered azepinone ring fused to the pyrrole, which adopts a boat conformation in solution .
-
A glycocyamidine moiety (2-aminoimidazol-4-one) that participates in hydrogen bonding with kinase ATP-binding pockets .
The stereochemistry at C-4 (R-configuration) and C-5 (S-configuration) is essential for activity, as epimerization reduces potency by >90% .
Synthetic Analogues and Modifications
Efforts to optimize hymenialdisine’s pharmacokinetics have yielded over 50 analogs, including:
-
Paullones: Benzazepinone derivatives showing enhanced CDK2 inhibition (IC₅₀ = 0.12 μM vs. 0.22 μM for hymenialdisine) .
-
Aza-paullones: Nitrogen-substituted variants with improved blood-brain barrier permeability .
-
Dibromo-hymenialdisine: A halogenated analog demonstrating 3-fold greater anti-inflammatory activity in murine models.
Table 1: Key Structural Modifications and Biological Effects
Modification | Target Kinase | IC₅₀ (μM) | Therapeutic Application |
---|---|---|---|
Parent compound | CDK5, GSK-3β | 0.22 | Neurodegeneration, osteoporosis |
Paullone | CDK2 | 0.12 | Cancer |
Aza-paullone | GSK-3β | 0.18 | Alzheimer’s disease |
Dibromo-hymenialdisine | TNF-α production | 1.4 | Rheumatoid arthritis |
Mechanisms of Action: Kinase Inhibition and Signaling Pathways
Competitive ATP Binding
Hymenialdisine inhibits kinases by competing with ATP at the catalytic site. Co-crystallization studies with CDK2 revealed three hydrogen bonds between the glycocyamidine group and residues Glu81/Leu83, stabilizing a DFG-out kinase conformation . This mechanism is conserved across CDK5, GSK-3β, and casein kinase 1 (CK1), with Kᵢ values ranging from 15–220 nM .
Dual Regulation of Bone Homeostasis
In osteoporosis models, hymenialdisine (10–100 nM) exerts paradoxical effects:
-
Osteoclast Suppression: Downregulates RANKL-induced NF-κB and MAPK signaling, reducing TRAP+ osteoclast formation by 70% at 100 nM .
-
Osteoblast Activation: Enhances β-catenin/TCF/LEF-driven Runx2 expression, increasing alkaline phosphatase activity 2.5-fold in mesenchymal stem cells .
Table 2: In Vivo Effects on Ovariectomized Mice
Parameter | Control | HMD (5 mg/kg/day) | p-value |
---|---|---|---|
Bone Volume (BV/TV,%) | 12.3 ± 1.2 | 18.7 ± 1.5 | <0.01 |
Trabecular Thickness (μm) | 45.2 ± 3.1 | 68.9 ± 4.7 | <0.001 |
Serum CTX-1 (ng/mL) | 22.4 ± 2.1 | 14.3 ± 1.8 | <0.05 |
Therapeutic Applications
Neurodegenerative Diseases
In Alzheimer’s models, hymenialdisine (1 μM) blocks hyperphosphorylation of tau at Ser396/Ser404 (AT100 epitopes) by inhibiting CDK5/p35 and GSK-3β, reducing neurofibrillary tangle formation by 60–80% . Concurrently, it preserves synaptic plasticity via PAK1 modulation, enhancing LTP in hippocampal slices by 40% .
Oncology
Hymenialdisine synergizes with DNA-damaging agents:
-
Gemcitabine Potentiation: Reduces IC₅₀ for pancreatic cancer cells from 18 nM to 6 nM by inhibiting Chk1-mediated repair.
-
Anti-Metastatic Effects: Suppresses MMP-9 secretion and invadopodia formation in breast cancer via Src kinase inhibition (IC₅₀ = 0.8 μM).
Pharmacokinetics and Toxicity
ADMET Profile
Despite promising efficacy, hymenialdisine faces bioavailability challenges:
-
Oral Bioavailability: <5% in rodents due to first-pass metabolism .
-
CNS Penetration: Brain/plasma ratio = 0.15, improved to 0.45 with aza-paullones .
Table 3: Predicted ADMET Properties
Property | Value | Method |
---|---|---|
LogP | 0.29 | ALOGPS |
Water Solubility | 0.163 mg/mL | ChemAxon |
CYP3A4 Inhibition | Moderate | SwissADME |
hERG Inhibition | Low risk | Pred-hERG |
Synthesis and Production Challenges
Total synthesis routes remain complex, with the most efficient method achieving 11% yield over 15 steps . Key hurdles include:
-
Stereoselective formation of the azepinone ring.
-
Bromination at the pyrrole C-2 position without dimerization.
Recent advances in biocatalysis using marine-derived halogenases have improved bromination efficiency to 78% .
Future Directions
Targeted Delivery Systems
Encapsulation in PEGylated liposomes increases plasma half-life to 8.2 hours in preclinical models, with ongoing trials in osteoporotic primates.
Dual Kinase-Bone Remodeling Agents
Second-generation analogs like HMD-103 show 10-fold greater osteoblast activation while maintaining kinase inhibition, positioning them as first-in-class anabolic-antiresorptives .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume